molecular formula C19H20ClNO4 B5047274 ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate

ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate

Cat. No.: B5047274
M. Wt: 361.8 g/mol
InChI Key: LZXXIRZMSPNYAU-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate: is a chemical compound with the molecular formula C19H20ClNO4

Properties

IUPAC Name

ethyl 3-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-4-24-19(23)14-6-5-7-16(11-14)21-18(22)13(3)25-17-9-8-15(20)10-12(17)2/h5-11,13H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXXIRZMSPNYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Phenol Activation: The starting material, 4-chloro-2-methylphenol, undergoes activation to form a reactive intermediate.

  • Esterification: The activated phenol is then reacted with ethyl 3-aminobenzoate in the presence of a coupling agent to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.

Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its unique structure allows for selective interactions with biological targets.

Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate

  • S-ethyl (4-chloro-2-methylphenoxy)thioacetate

  • 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate

Uniqueness: Ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate is unique due to its specific structural features, such as the presence of the amino group and the chloro-substituted phenyl ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

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